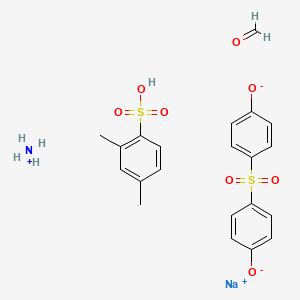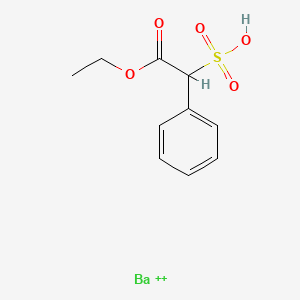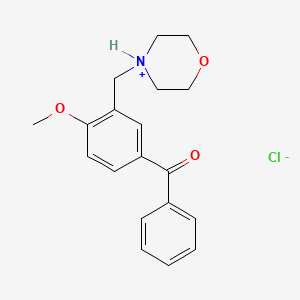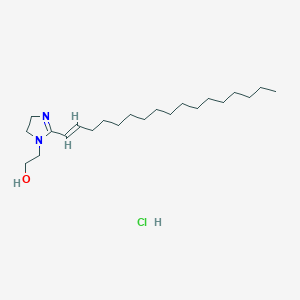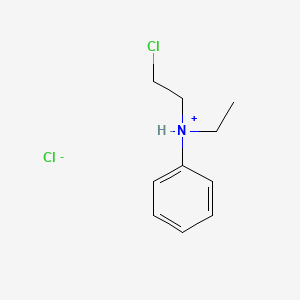
N-(2-Chloroethyl)-N-ethylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N-ethylaniline hydrochloride is a chemical compound with the molecular formula C10H14Cl2N. It is a derivative of aniline, where the hydrogen atoms in the amino group are replaced by a 2-chloroethyl and an ethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Chloroethyl)-N-ethylaniline hydrochloride can be synthesized through the reaction of N-ethylaniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N-ethylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(2-substituted ethyl)-N-ethylaniline derivatives.
Oxidation: Formation of N-(2-chloroethyl)-N-ethylaniline N-oxide.
Reduction: Formation of N-ethyl-N-(2-hydroxyethyl)aniline.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-N-ethylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N-ethylaniline hydrochloride involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers, leading to modifications in the structure and function of proteins and nucleic acids. This alkylation can disrupt cellular processes and has been explored for its potential cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chloroethyl)-N-methylaniline hydrochloride
- N-(2-Chloroethyl)-N-isopropylaniline hydrochloride
- N-(2-Chloroethyl)-N-phenylaniline hydrochloride
Uniqueness
N-(2-Chloroethyl)-N-ethylaniline hydrochloride is unique due to its specific alkylating properties and the balance between its hydrophobic and hydrophilic characteristics. This balance allows it to interact with a wide range of biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
63951-10-0 |
|---|---|
Molekularformel |
C10H15Cl2N |
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
2-chloroethyl-ethyl-phenylazanium;chloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3;1H |
InChI-Schlüssel |
VQUFUMYOMCTLSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCCl)C1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



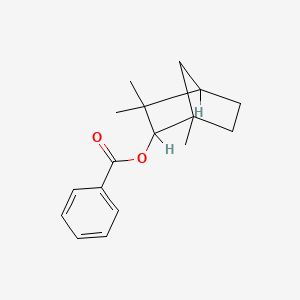
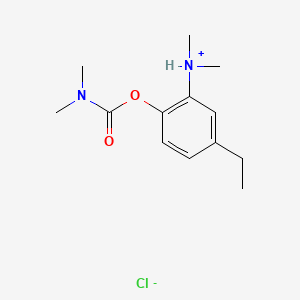
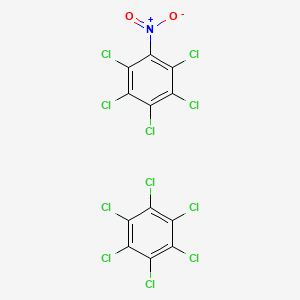
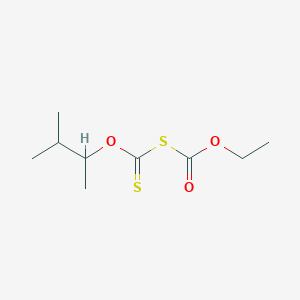
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)
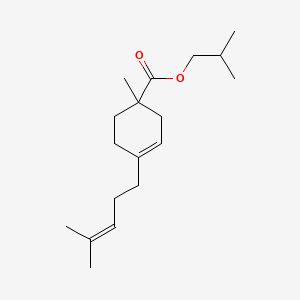
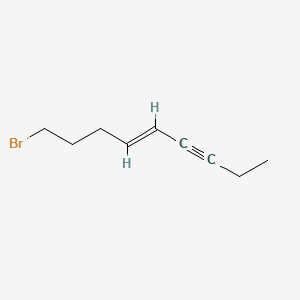
![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
